molecular formula C13H17N3O3 B8355306 N'-hydroxy-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]butanimidamide

N'-hydroxy-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]butanimidamide

Cat. No.: B8355306
M. Wt: 263.29 g/mol
InChI Key: GHINQICNLSOJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-hydroxy-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)butanimidamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)butanimidamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with an appropriate hydroxylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)butanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-hydroxy-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)butanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

Uniqueness

N’-hydroxy-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)butanimidamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

N'-hydroxy-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]butanimidamide

InChI

InChI=1S/C13H17N3O3/c14-12(16-18)2-1-7-19-10-4-5-11-9(8-10)3-6-13(17)15-11/h4-5,8,18H,1-3,6-7H2,(H2,14,16)(H,15,17)

InChI Key

GHINQICNLSOJMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)OCCCC(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.